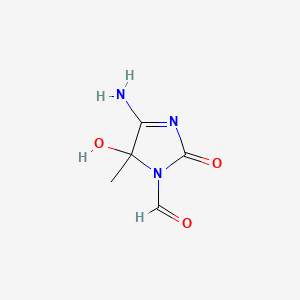
4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features an imidazole ring, which is a common structural motif in many biologically active molecules. The presence of amino, hydroxy, and aldehyde functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction can produce primary alcohols or amines.
Scientific Research Applications
4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Benzimidazole: A fused ring system with applications in pharmaceuticals.
Uniqueness
4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
4-amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde |
InChI |
InChI=1S/C5H7N3O3/c1-5(11)3(6)7-4(10)8(5)2-9/h2,11H,1H3,(H2,6,7,10) |
InChI Key |
FAPDPWOAFCGLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(=O)N1C=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
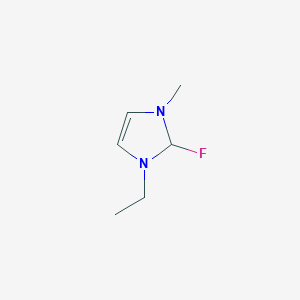

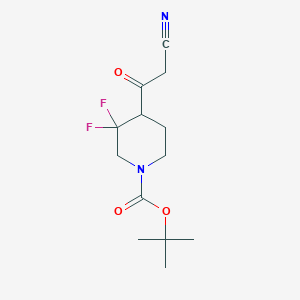
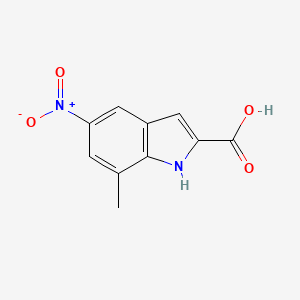
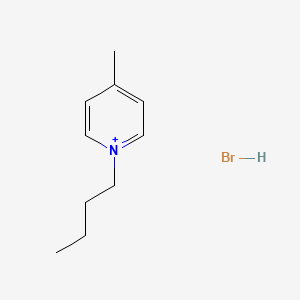
![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)
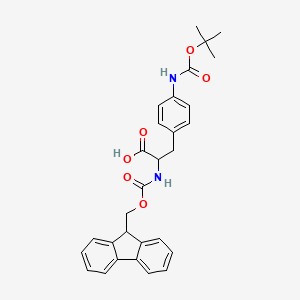

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
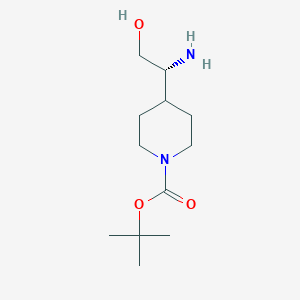
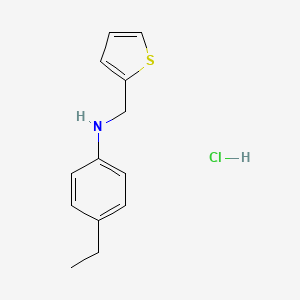
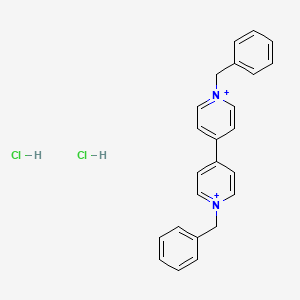
![7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
